Comprehensive Physicochemical Profiling and Synthetic Applications of tert-Butyl 3-Amino-3-Phenylpropanoate
Comprehensive Physicochemical Profiling and Synthetic Applications of tert-Butyl 3-Amino-3-Phenylpropanoate
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper
Executive Summary
In the rapidly evolving landscape of peptidomimetics and small-molecule drug discovery, the strategic selection of chiral building blocks is paramount. As a Senior Application Scientist, I frequently utilize tert-butyl 3-amino-3-phenylpropanoate (also known as tert-butyl β -amino- β -phenylpropionate) as a foundational synthon. This compound combines the conformational rigidity of a β -amino acid with the orthogonal protection of a tert-butyl ester, making it indispensable for synthesizing enzymatically stable β -peptides, chiral ligands, and active pharmaceutical ingredients (APIs) such as DPP-4 inhibitors.
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its synthesis and application.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of tert-butyl 3-amino-3-phenylpropanoate dictates its behavior in both solution-phase and solid-phase synthesis. The presence of the bulky phenyl ring at the β -carbon introduces significant steric hindrance, which restricts bond rotation and pre-organizes the molecule into specific secondary structures (e.g., β -turns) when incorporated into peptide sequences.
The tert-butyl ester serves as a robust, acid-labile protecting group. It effectively shields the C-terminus from unwanted nucleophilic attacks during peptide coupling while remaining completely stable under the basic conditions typically used for Fmoc deprotection[1].
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of the compound, consolidated from authoritative chemical databases[1][2][3].
| Property | Value / Description |
| IUPAC Name | tert-butyl 3-amino-3-phenylpropanoate |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.29 g/mol |
| Monoisotopic Mass | 221.14159 Da |
| SMILES String | CC(C)(C)OC(=O)CC(N)C1=CC=CC=C1 |
| XlogP (Predicted) | 2.2 (Indicates moderate lipophilicity) |
| CAS Number (S-isomer) | 120686-18-2 |
| CAS Number (R-isomer) | 161671-34-7 |
| CAS Number (Racemic) | 149193-92-0 |
| Storage Conditions | 2–8 °C, sealed in a dry environment |
Mechanistic Insights: Chemical Reactivity & Stability
When designing synthetic routes, understanding the causality behind reactivity is critical. The primary amine of tert-butyl 3-amino-3-phenylpropanoate is inherently less nucleophilic than standard α -amino acids due to the inductive and steric effects of the adjacent phenyl group.
Expert Insight on Coupling: When utilizing this compound as a nucleophile in peptide synthesis, standard coupling reagents (like DCC) often lead to sluggish reaction kinetics and low yields. To overcome the steric barrier, it is highly recommended to use highly efficient uronium-based coupling reagents such as HATU, or a combination of EDC and HOBt, paired with a strong non-nucleophilic base like DIPEA[4].
Orthogonality of the tert-Butyl Ester: The tert-butyl group is cleaved via an E1 elimination mechanism in the presence of strong acids (e.g., Trifluoroacetic acid, TFA), releasing isobutylene gas and the free carboxylic acid. Because the byproduct is a gas, the reaction is entropically driven to completion. Crucially, this ester is completely inert to piperidine, allowing for iterative Fmoc-based Solid-Phase Peptide Synthesis (SPPS) without premature C-terminal deprotection.
Experimental Protocols: Synthesis and Isolation
While tert-butyl 3-amino-3-phenylpropanoate is commercially available, synthesizing it from the more economical 3-amino-3-phenylpropanoic acid is a common requirement in scale-up campaigns.
The following is a self-validating, field-proven protocol for the acid-catalyzed tert-butyl esterification of β -amino acids. This method utilizes anhydrous magnesium sulfate ( MgSO4 ) to scavenge water, thereby exploiting Le Chatelier's principle to drive the equilibrium toward the ester product[5].
Step-by-Step Methodology: Acid-Catalyzed Esterification
Reagents Required:
-
3-Amino-3-phenylpropanoic acid (1.0 eq)
-
tert-Butanol (Excess, ~5.0 eq)
-
Concentrated Sulfuric Acid ( H2SO4 ) (Catalytic/Solvent, ~2.0 eq)
-
Anhydrous Magnesium Sulfate ( MgSO4 ) (4.0 eq)
-
Dry Dichloromethane (DCM)
Procedure:
-
Activation of the Desiccant: In an oven-dried round-bottom flask purged with inert N2 gas, suspend anhydrous MgSO4 in dry DCM. Stir vigorously for 10 minutes.
-
Acidification: Carefully add concentrated H2SO4 dropwise to the suspension. Allow the mixture to stir for 1 hour to generate the highly acidic, anhydrous environment necessary for activation.
-
Substrate Addition: Add the starting 3-amino-3-phenylpropanoic acid to the flask. Sonicate the mixture for 5–10 minutes to ensure complete dissolution and uniform suspension.
-
Esterification: Introduce tert-butanol to the reaction mixture. Stopper the flask and stir continuously for 24 hours at 25 °C. The MgSO4 will actively trap the water byproduct, preventing ester hydrolysis.
-
Quenching & Workup: Cool the reaction to 0 °C. Carefully quench the reaction by adding cold, saturated aqueous NaHCO3 dropwise until the pH reaches ~8 (monitor for CO2 evolution).
-
Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic phases, wash with brine, dry over fresh Na2SO4 , and concentrate under reduced pressure to yield the crude tert-butyl 3-amino-3-phenylpropanoate. Purify via flash chromatography if necessary.
Caption: Workflow for the acid-catalyzed tert-butyl esterification of β-amino acids.
Applications in Drug Development & SPPS
The primary application of tert-butyl 3-amino-3-phenylpropanoate is its incorporation into β -peptides. β -peptides are highly sought after in drug development because they are completely resistant to degradation by endogenous proteases, dramatically increasing the in vivo half-life of the therapeutic agent.
In a standard Fmoc-SPPS workflow, the orthogonal nature of the tert-butyl ester allows for the selective elongation of the peptide chain. The diagram below illustrates the logical relationship between the protecting groups and the cleavage reagents.
Caption: Orthogonal deprotection strategy utilizing the tert-butyl ester in SPPS.
By mastering the physicochemical properties and synthetic handling of tert-butyl 3-amino-3-phenylpropanoate, researchers can unlock advanced structural motifs critical for next-generation therapeutics.
References
-
PubChem (National Institutes of Health) - tert-butyl (3R)-3-amino-3-phenylpropanoate | CID 2733824. Available at:[Link][1]
-
PubChemLite (Université du Luxembourg) - Tert-butyl 3-amino-3-phenylpropanoate (C13H19NO2). Available at:[Link][3]
-
MDPI (Molecules) - Synthesis and Antimalarial Evaluation of Cyclic β-Amino Acid-Containing Dipeptides. Available at:[Link][4]
-
PubMed Central (PMC) - Design, synthesis and characterization of peptidomimetic conjugate of BODIPY targeting HER2 protein extracellular domain. Available at:[Link][5]
Sources
- 1. tert-butyl (3R)-3-amino-3-phenylpropanoate | C13H19NO2 | CID 2733824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 120686-18-2|(S)-tert-Butyl 3-amino-3-phenylpropanoate|BLD Pharm [bldpharm.com]
- 3. PubChemLite - Tert-butyl 3-amino-3-phenylpropanoate (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and characterization of peptidomimetic conjugate of BODIPY targeting HER2 protein extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
